![molecular formula C14H26O2S2 B14587933 1,1'-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol) CAS No. 61576-55-4](/img/structure/B14587933.png)
1,1'-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol) is an organic compound characterized by the presence of two cyclohexanol groups connected via a disulfide bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol) typically involves the reaction of cyclohexanol with a disulfide-containing reagent. One common method is the reaction of cyclohexanol with formaldehyde and hydrogen sulfide under acidic conditions to form the disulfide bridge . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality 1,1’-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol) .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to form thiols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
1,1’-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its disulfide bridge.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting oxidative stress.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol) involves its ability to undergo redox reactions due to the presence of the disulfide bridge. This allows it to interact with various molecular targets, including enzymes and proteins involved in redox signaling pathways. The compound can modulate the activity of these targets, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
- 1,1’-[Disulfanediylbis(methylene)]bis(4-fluorobenzene)
- 1,1’-[Disulfanediylbis(methylene)]bis(4-chlorobenzene)
- 1,1’-[Disulfanediylbis(methylene)]bis(2,4,6-trimethylbenzene)
Comparison: 1,1’-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol) is unique due to the presence of cyclohexanol groups, which impart specific steric and electronic properties. This distinguishes it from other similar compounds that may have different substituents, leading to variations in reactivity and applications .
Propriétés
Numéro CAS |
61576-55-4 |
|---|---|
Formule moléculaire |
C14H26O2S2 |
Poids moléculaire |
290.5 g/mol |
Nom IUPAC |
1-[[(1-hydroxycyclohexyl)methyldisulfanyl]methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H26O2S2/c15-13(7-3-1-4-8-13)11-17-18-12-14(16)9-5-2-6-10-14/h15-16H,1-12H2 |
Clé InChI |
QOFRIILLCOUFIQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CSSCC2(CCCCC2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14587865.png)
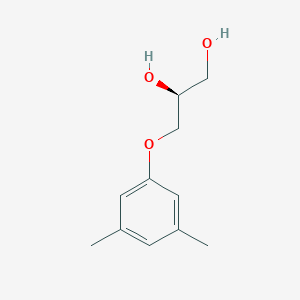
![2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14587873.png)
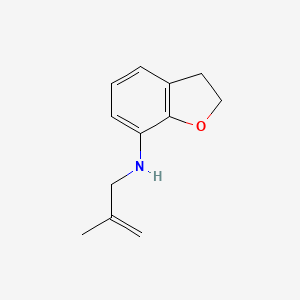
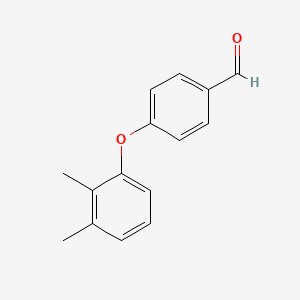
![N-[2-(2-Hydrazinylidenepropanoyl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14587895.png)

![2-[4-(Butan-2-yl)-4-hydroxy-5-methylhept-2-en-2-yl]phenol](/img/structure/B14587913.png)
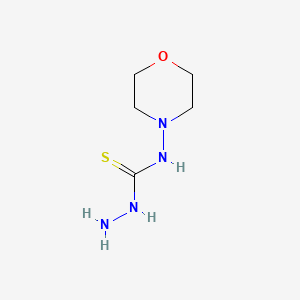
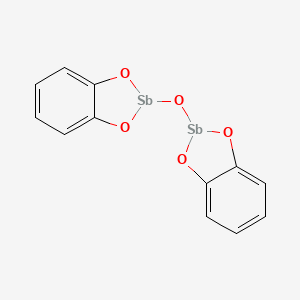
![7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid](/img/structure/B14587924.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(2-hydroxyphenyl)-](/img/structure/B14587928.png)
![1-(Benzylamino)-3-[(2-methyl-1,3-benzoxazol-6-yl)oxy]propan-2-ol](/img/structure/B14587935.png)
![2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester](/img/structure/B14587949.png)
